![molecular formula C12H8N4O6 B14498797 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 65307-80-4](/img/structure/B14498797.png)
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one is a compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to a dinitrophenyl moiety and a hydroxycyclohexa-dienone structure
Métodos De Preparación
The synthesis of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. One common method involves refluxing a mixture of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine in methanol with a catalytic amount of glacial acetic acid for several hours . The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Análisis De Reacciones Químicas
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent for the characterization of aldehydes and ketones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the synthesis of dyes and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular processes like ATP production . This mechanism is similar to that of other dinitrophenyl compounds, which are known to uncouple oxidative phosphorylation .
Comparación Con Compuestos Similares
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of the compound.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: A similar hydrazone derivative with different substituents.
2-[(2,4-Dinitrophenyl)hydrazinylidene]acetic acid: Another hydrazone derivative with a different core structure. The uniqueness of this compound lies in its specific structural features and the presence of both hydroxy and dinitrophenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
65307-80-4 |
|---|---|
Fórmula molecular |
C12H8N4O6 |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H8N4O6/c17-10-2-1-3-11(18)12(10)14-13-8-5-4-7(15(19)20)6-9(8)16(21)22/h1-6,17-18H |
Clave InChI |
LKOJOEPNVYGEOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


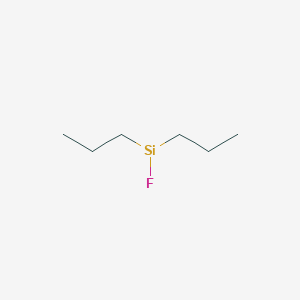
methyl}benzene](/img/structure/B14498725.png)
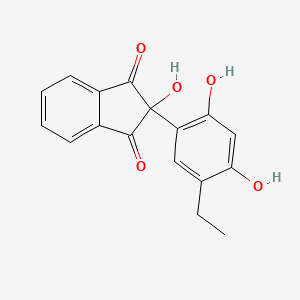
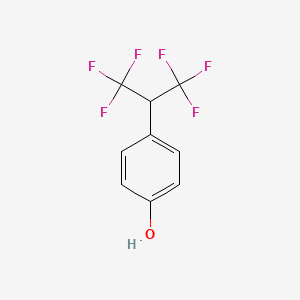

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
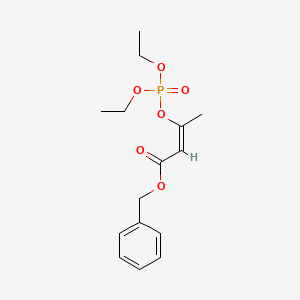
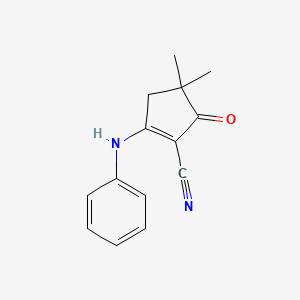

![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
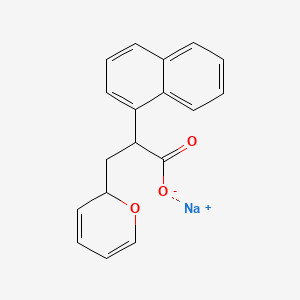
acetic acid](/img/structure/B14498803.png)
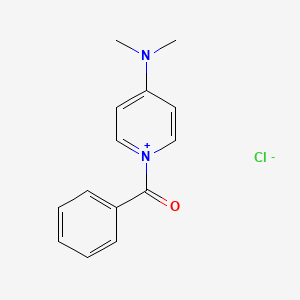
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
